1,3-Dichloro-5-fluoroisoquinoline

Vue d'ensemble

Description

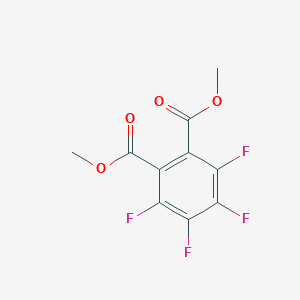

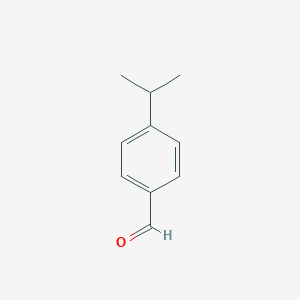

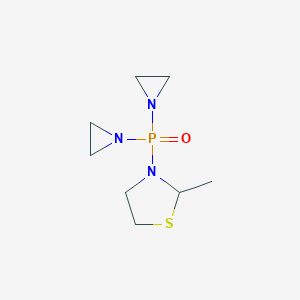

1,3-Dichloro-5-fluoroisoquinoline is a halogenated isoquinoline derivative, a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Isoquinolines are heterocyclic aromatic compounds that have been extensively studied for their potential use in drug development, particularly for diseases of the central nervous system (CNS). The presence of halogens, such as chlorine and fluorine, can greatly influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of halogenated isoquinolines, including those similar to this compound, can be achieved through various methods. For instance, a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which involves a directed ortho-lithiation reaction followed by various transformations, including fluorine–amine exchange and reduction and alkylation reactions, to yield novel tetrahydroisoquinoline derivatives . Another approach involves a three-component reaction with o-alkynylbenzaldehydes, primary amines, and pronucleophiles, such as CHCl3, to give 1,2-dihydroisoquinoline derivatives in good to high yields without the need for catalysts . Additionally, a cascade approach has been developed for the synthesis of fluorinated isoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne . A Rh(III)-catalyzed defluorinative [4 + 2] annulation using 2-diazo-3,3,3-trifluoropropanoate as a two-carbon reaction partner has also been reported for the synthesis of 1,3,4-functionalized isoquinolines .

Molecular Structure Analysis

The molecular structure of halogenated isoquinolines, including those with substitutions similar to this compound, can be characterized by single crystal X-ray diffraction. Studies have shown that the presence of halogens, such as fluorine, can influence the crystal packing through weak interactions like C–H...F and C–H...O, resulting in altered molecular conformations . The halogen bond can also act as a structure director, as seen in the crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate, where halogen...halogen interactions were observed .

Chemical Reactions Analysis

Halogenated isoquinolines can undergo various chemical reactions that are influenced by the presence of halogen atoms. For example, the defluorinative [4 + 2] annulation reaction mentioned earlier involves sequential C-H carbenoid insertion, dual C-F bond cleavage/annulation, and N- to O-sulfonyl migration, leading to the formation of 1,3,4-trisubstituted isoquinolines . These reactions are crucial for the functionalization of the isoquinoline core and the introduction of diverse substituents that can modulate the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated isoquinolines are significantly affected by the halogen substituents. The introduction of fluorine, in particular, can enhance the lipophilicity and metabolic stability of these compounds, making them more suitable as drug candidates. The study of weak interactions in halogenated isoquinolines has revealed the influence of organic fluorine in crystal packing, which can affect the solubility and stability of the compounds . Additionally, the solid-state fluorescence of isoquinoline derivatives can be tuned by the molecular structure, as demonstrated by a series of novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, which showed full-color-tunable solid-state emissions and mechanofluorochromic activities .

Applications De Recherche Scientifique

Propriétés chimiques

1,3-Dichloro-5-fluoroisoquinoline est un composé chimique avec le numéro CAS : 1259223-98-7 . Il a une masse moléculaire de 216,04 et est généralement stocké à une température de 4°C . Il est généralement disponible sous forme de poudre .

Synthèse

Les isoquinoléines fluorées, y compris this compound, ont été synthétisées en utilisant des méthodologies modernes développées au cours de la dernière décennie . Ces approches sont classées en fonction du point de vue de la synthèse organique, y compris l'introduction directe du fluor sur le cycle isoquinoléine, la construction d'un cycle pyridine fusionné par cyclisation d'un précurseur portant un cycle benzénique pré-fluoré, et l'installation simultanée d'un squelette isoquinoléine et d'un substituant fluor .

Applications en pharmacie

Les isoquinoléines fluorées, telles que this compound, sont des composants importants des produits pharmaceutiques en raison de leurs activités biologiques uniques . Ils sont souvent utilisés dans le développement de nouveaux médicaments .

Applications en science des matériaux

Les isoquinoléines fluorées ont également des applications en science des matériaux en raison de leurs propriétés d'émission de lumière . Ils sont utilisés dans le développement de diodes électroluminescentes organiques .

Bioactivité

L'introduction d'atomes de fluor dans les isoquinoléines se traduit souvent par des bioactivités uniques, ce qui en fait des composés précieux en recherche pharmaceutique

Safety and Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

It is known that isoquinolines, a class of compounds to which 1,3-dichloro-5-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .

Mode of Action

The introduction of fluorine atoms often cause unique bioactivities due to their electrostatic and steric effects .

Result of Action

It is known that fluorinated isoquinolines have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities .

Propriétés

IUPAC Name |

1,3-dichloro-5-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJZIXXLBFCSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C(=C1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,7,11-Tetrathiaspiro[5.5]undecane](/img/structure/B89853.png)